2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Scientific Research Applications
Antitumor Applications
A study highlighted the synthesis of novel acetamide, pyrrole, and other derivatives containing a biologically active pyrazole moiety. Among these, a compound showed more effective antitumor activity than the reference drug, doxorubicin, indicating the potential of such compounds in cancer therapy (Alqasoumi et al., 2009).
Antimicrobial Evaluation
Research aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial agents via N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide showed promising results. The synthesized compounds exhibited considerable in vitro antibacterial and antifungal activities, which could contribute to the development of new antimicrobial therapies (Darwish et al., 2014).
Material Science Applications
A study on the preparation and properties of new ortho-linked polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages explored the synthesis of a CF3-containing diamine and its application in creating polyamide-imides. These materials exhibited outstanding solubility, thermal stability, and lower refractive indexes, suggesting applications in various high-performance materials (Shockravi et al., 2009).
Photovoltaic Studies
Dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands were synthesized, showing moderate power conversion efficiency in dye-sensitized solar cells. These findings indicate potential applications in developing new materials for solar energy conversion (Jayapal et al., 2018).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” would depend on factors like its chemical structure and the route of administration. Pyrrolidine derivatives are known to have good bioavailability .
properties
IUPAC Name |
2-[4-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c17-16(19)11-22-13-3-5-14(6-4-13)24(20,21)18-8-7-12(10-18)15-2-1-9-23-15/h1-6,9,12H,7-8,10-11H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKSRUYKGCRMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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